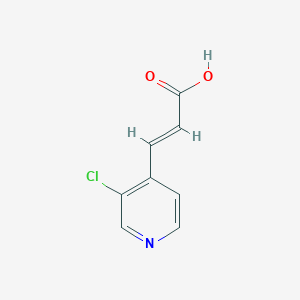

(E)-3-(3-Chloropyridin-4-yl)acrylic acid

Description

Properties

Molecular Formula |

C8H6ClNO2 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

(E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H6ClNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |

InChI Key |

AGQIPKCGIHEGIP-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CN=CC(=C1/C=C/C(=O)O)Cl |

Canonical SMILES |

C1=CN=CC(=C1C=CC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-chloropyridine, which is commercially available.

Formation of Propenoic Acid Moiety: The propenoic acid moiety can be introduced through a Heck coupling reaction, where 3-chloropyridine is reacted with an appropriate alkene in the presence of a palladium catalyst.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) and in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Saturated derivatives of the original compound.

Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Biological Studies: It can be used in studies to understand the interactions of pyridine derivatives with biological systems.

Industry:

Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides or insecticides.

Fine Chemicals: It is also used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Key Observations :

- The high yield (97.9%) for (E)-3-(pyridin-4-yl)acrylic acid suggests that the Knoevenagel condensation is efficient for synthesizing pyridinyl acrylic acids.

- Compound 10c , a 2-chloro analog with additional substituents, achieves a 96% yield, indicating robustness in handling chlorinated precursors .

Physicochemical Properties

Key Observations :

- The chlorine atom in 10c increases molecular weight and melting point compared to non-chlorinated analogs, likely due to enhanced intermolecular forces (e.g., halogen bonding) .

- Solubility trends for chlorinated derivatives may vary; 10c is soluble in CDCl₃, suggesting moderate polarity, while the target compound’s solubility in aqueous or organic solvents remains speculative.

Spectroscopic and Crystallographic Data

Key Observations :

- The =CH proton in both compounds resonates near δ 6.61, confirming the (E)-configuration .

- The 2024 study on (E)-3-(pyridin-4-yl)acrylic acid reveals supramolecular interactions via O–H···N hydrogen bonds, forming dimers. A chlorine substituent in the target compound may alter these interactions by introducing Cl···π or Cl···O contacts .

Q & A

Q. What is the optimized synthetic route for (E)-3-(3-Chloropyridin-4-yl)acrylic acid?

The compound can be synthesized via a Knoevenagel condensation between 3-chloropyridine-4-carbaldehyde and malonic acid in pyridine under reflux. After 3 hours, the reaction is acidified with HCl to precipitate the product, which is purified via recrystallization (yield: 97.9%). This method ensures high regioselectivity for the E-isomer due to steric and electronic effects .

Q. What spectroscopic and crystallographic methods confirm its molecular structure?

- X-ray diffraction : Single-crystal X-ray analysis reveals a triclinic P1 space group with unit cell parameters a = 6.6279 Å, b = 7.3272 Å, c = 8.2308 Å, and torsional angles confirming the E-configuration (C8–C4–C3–C2 = −6.1°) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds contribute 27.8% to crystal packing) .

- FT-IR and NMR : Confirm functional groups (carboxylic acid O–H stretch at ~2500 cm⁻¹) and aromatic proton environments .

Q. How is the crystal structure refined, and what software is used?

The structure is refined using SHELXL (for small-molecule refinement) and SHELXS (for structure solution). Hydrogen atoms are positioned geometrically or refined freely (e.g., O1–H1 refined with Uiso = 0.099 Ų). Data collection employs CrysAlisPro , and final R values are R₁ = 0.049 and wR₂ = 0.153 .

Advanced Research Questions

Q. How do supramolecular interactions dictate the crystal packing?

The 3D architecture is stabilized by:

Q. What computational methods validate intermolecular interaction energies?

Hirshfeld surface analysis (via CrystalExplorer) identifies electrostatic and dispersion forces as dominant. Fingerprint plots show H⋯H (36.2%), O⋯H/H⋯O (27.8%), and N⋯H/H⋯N (8.7%) interactions. DFT calculations (not explicitly in evidence) could further quantify interaction energies .

Q. How does this compound compare to related derivatives in the Cambridge Structural Database (CSD)?

A CSD survey (2023.3.0) identifies seven (E)-3-(pyridin-4-yl)acrylic acid derivatives, all protonated at the pyridine nitrogen to form salts (e.g., halides, trifluoroacetates). The title compound’s non-protonated structure is unique, enabling distinct hydrogen-bonding motifs compared to ionic derivatives .

Q. What methodological considerations address contradictions in hydrogen-bond geometry?

Discrepancies in O–H⋯N distances (e.g., 2.6147 Å vs. typical 2.6–2.8 Å for carboxylic acid–pyridine interactions) are resolved via unrestrained refinement of the O1–H1 group and validation using residual density maps (<0.27 eÅ⁻³). Multi-scan absorption correction minimizes data artifacts .

Q. What is its potential in pharmacological applications?

While direct studies are limited, cinnamic acid derivatives exhibit antidiabetic, anticancer, and antimicrobial activity. The 3-chloropyridinyl moiety may enhance bioactivity by modulating electronic properties and binding affinity to biological targets (e.g., kinase inhibitors) .

Methodological Tables

Table 1. Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 6.6279, 7.3272, 8.2308 |

| α, β, γ (°) | 67.271, 83.403, 73.006 |

| V (ų) | 352.57 |

| Z | 2 |

Table 2. Dominant supramolecular interactions

| Interaction Type | Distance (Å) | Contribution (%) |

|---|---|---|

| O–H⋯N | 2.6147 | 27.8 |

| C–H⋯O | 3.3360 | 10.7 |

| π–π stacking (pyridine) | 3.8246 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.